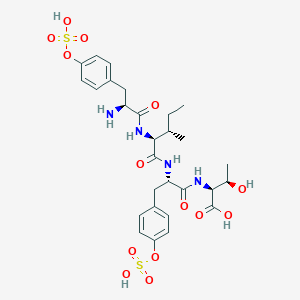
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is a complex organic compound with the molecular formula C33H46N6O16S2 and a molecular weight of 846.88 g/mol . This compound is characterized by the presence of sulfonated tyrosine residues, which play a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine typically involves the stepwise assembly of its constituent amino acids, followed by sulfonation of the tyrosine residues. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond-forming reactions, such as the use of carbodiimides or other coupling agents . After the assembly of the peptide chain, the protecting groups are removed, and the tyrosine residues are sulfonated using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and intermediates. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The sulfonated tyrosine residues can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can target the peptide bonds or the sulfonate groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced peptides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonation reactions and peptide chemistry.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the design of peptide-based drugs.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups enhance the compound’s binding affinity and specificity, facilitating its role in signal transduction pathways. The peptide backbone allows for conformational flexibility, enabling the compound to interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Sulfo-L-tyrosine: A simpler sulfonated amino acid with similar chemical properties.
O-Sulfo-L-threonine: Another sulfonated amino acid with distinct biological activities.
O-Sulfo-L-tyrosyl-L-threonine: A related dipeptide with comparable sulfonation patterns.
Uniqueness
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is unique due to its specific sequence of amino acids and the presence of multiple sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
179667-63-1 |
|---|---|
Molekularformel |
C28H38N4O14S2 |
Molekulargewicht |
718.8 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H38N4O14S2/c1-4-15(2)23(31-25(34)21(29)13-17-5-9-19(10-6-17)45-47(39,40)41)27(36)30-22(26(35)32-24(16(3)33)28(37)38)14-18-7-11-20(12-8-18)46-48(42,43)44/h5-12,15-16,21-24,33H,4,13-14,29H2,1-3H3,(H,30,36)(H,31,34)(H,32,35)(H,37,38)(H,39,40,41)(H,42,43,44)/t15-,16+,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
GOHLMBHZKWPJQG-NZUMNYOTSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
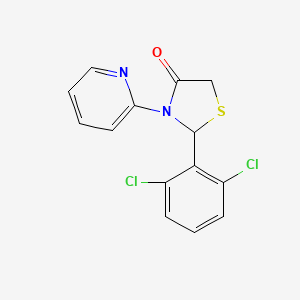
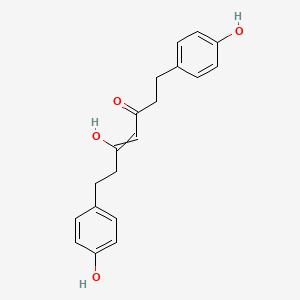
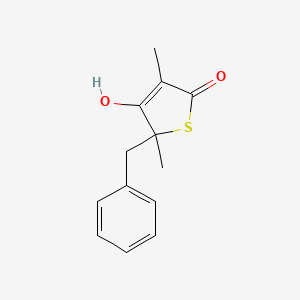
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
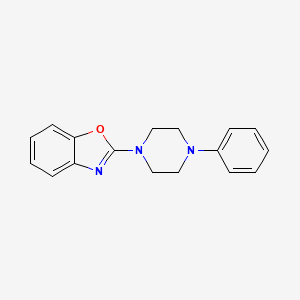
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
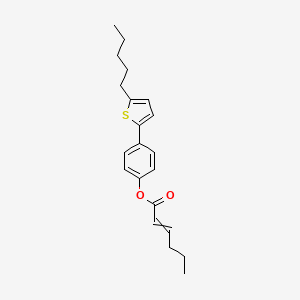

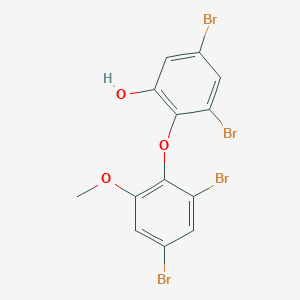
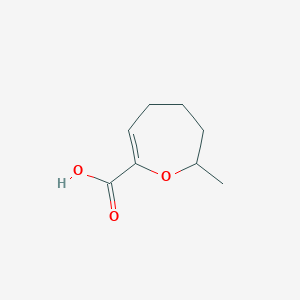
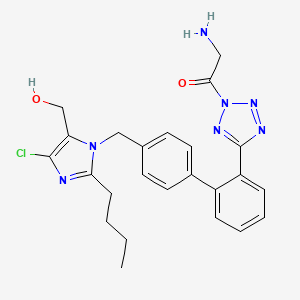

![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
